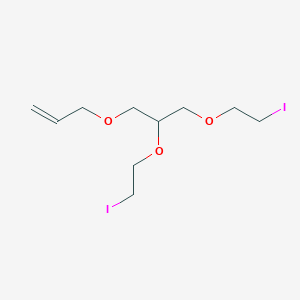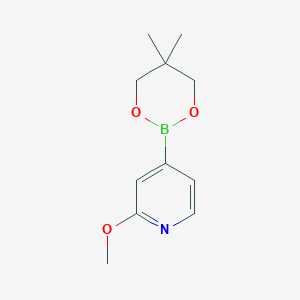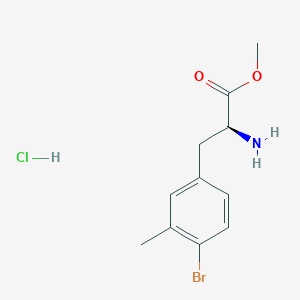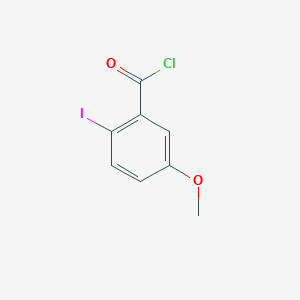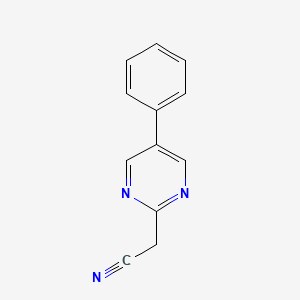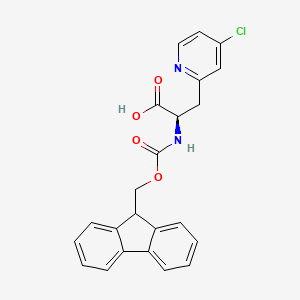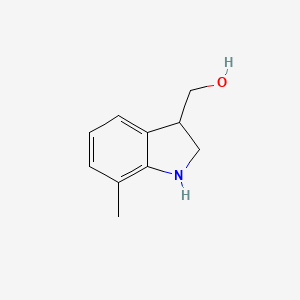
(7-Methylindolin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methylindolin-3-yl)methanol is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The structure of this compound consists of an indole ring system with a methyl group at the 7th position and a methanol group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methylindolin-3-yl)methanol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring system . For this compound, the starting materials would include a 7-methyl-substituted phenylhydrazine and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The reaction is carried out in the presence of a strong acid, such as methanesulfonic acid, under reflux conditions .
Análisis De Reacciones Químicas
Types of Reactions
(7-Methylindolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 3rd positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: 7-Methylindole-3-carboxaldehyde or 7-Methylindole-3-carboxylic acid.
Reduction: 7-Methylindoline-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(7-Methylindolin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (7-Methylindolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-methanol: Lacks the methyl group at the 7th position.
7-Methylindole: Lacks the methanol group at the 3rd position.
Indole-3-carbinol: Similar structure but with a different substitution pattern.
Uniqueness
(7-Methylindolin-3-yl)methanol is unique due to the presence of both the methyl group at the 7th position and the methanol group at the 3rd position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
(7-methyl-2,3-dihydro-1H-indol-3-yl)methanol |
InChI |
InChI=1S/C10H13NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-4,8,11-12H,5-6H2,1H3 |
Clave InChI |
FUISTBOHHJYFCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(CN2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine](/img/structure/B12956196.png)
![10H-5,10-[1,2]benzenoacridophosphine](/img/structure/B12956202.png)
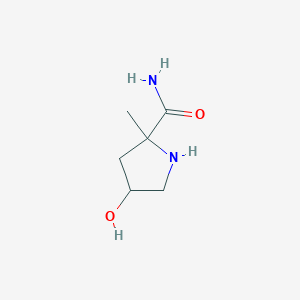
![3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12956210.png)
